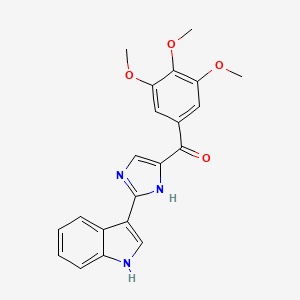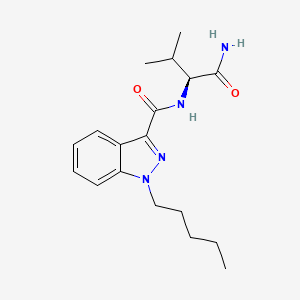
Adafosbuvir
Vue d'ensemble
Description
Adafosbuvir, also known as AL-335, is a pro-drug of a uridine-based nucleotide analog polymerase inhibitor. It exhibits potent antiviral activity against hepatitis C virus genotypes 1 to 6. This compound is primarily investigated for its efficacy in treating chronic hepatitis C virus infections, often in combination with other direct-acting antiviral agents such as odalasvir and simeprevir .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Adafosbuvir involves multiple steps, starting from the preparation of the uridine-based nucleotide analog. The key steps include:
Nucleoside Synthesis: The initial step involves the synthesis of the uridine analog through glycosylation reactions.
Phosphorylation: The nucleoside is then phosphorylated to introduce the phosphate group, which is crucial for its activity as a polymerase inhibitor.
Pro-drug Formation: The final step involves the conversion of the phosphorylated nucleoside into its pro-drug form, this compound, through esterification reactions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yielding reagents, efficient catalysts, and optimized reaction conditions to ensure the purity and potency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Adafosbuvir undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different analogs
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions
Major Products
The major products formed from these reactions include various metabolites and analogs of this compound, which may exhibit different levels of antiviral activity .
Applications De Recherche Scientifique
Adafosbuvir has several scientific research applications, including:
Chemistry: Used as a model compound to study nucleotide analog synthesis and reactivity.
Biology: Investigated for its effects on viral replication and interaction with cellular enzymes.
Medicine: Primarily researched for its potential in treating chronic hepatitis C virus infections.
Industry: Utilized in the development of antiviral therapies and as a reference compound in pharmaceutical research
Mécanisme D'action
Adafosbuvir exerts its effects by inhibiting the hepatitis C virus RNA-dependent RNA polymerase (NS5B). As a pro-drug, it is metabolized into its active form within the host cells. The active form then competes with natural nucleotides, incorporating into the viral RNA and causing chain termination. This inhibits viral replication and reduces the viral load in infected individuals .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sofosbuvir: Another nucleotide analog polymerase inhibitor used in hepatitis C virus treatment.
Dasabuvir: A non-nucleoside polymerase inhibitor with a different mechanism of action.
Velpatasvir: An NS5A inhibitor often used in combination with nucleotide analogs
Uniqueness
Adafosbuvir is unique due to its broad-spectrum activity against multiple hepatitis C virus genotypes and its potential for use in combination therapies. Unlike some other compounds, it is a pro-drug, which allows for better pharmacokinetic properties and targeted delivery within the host cells .
Propriétés
IUPAC Name |
propan-2-yl (2S)-2-[[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN3O10P/c1-13(2)34-17(28)14(3)25-37(32,36-15-8-6-5-7-9-15)33-12-22(23)18(29)21(4,31)19(35-22)26-11-10-16(27)24-20(26)30/h5-11,13-14,18-19,29,31H,12H2,1-4H3,(H,25,32)(H,24,27,30)/t14-,18-,19+,21+,22+,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJYGVDQZBBONK-SEUXLIJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1(C(C(C(O1)N2C=CC(=O)NC2=O)(C)O)O)F)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@]1([C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)O)O)F)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN3O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613589-09-5 | |
| Record name | Adafosbuvir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613589095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adafosbuvir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14906 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ADAFOSBUVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S83770Y75R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate](/img/structure/B605098.png)


![Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-](/img/structure/B605104.png)
![2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate](/img/structure/B605106.png)


![(E)-but-2-enedioic acid;2-[3-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propylsulfanyl]-1H-pyrimidin-6-one;dihydrate](/img/structure/B605110.png)



